
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate
説明
This compound, with the molecular formula C24H28ClN7O3S and molecular weight 530.0 g/mol, is a structurally complex molecule featuring a thiazole-carboxamide core linked to a 2-methylpyrimidine ring via an amino group. The piperazine moiety is functionalized with an ethyl acetate group, distinguishing it from related derivatives . Its synthesis involves sequential coupling reactions, as evidenced by intermediates such as tert-butyl (2-(2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethoxy)ethyl)carbamate, followed by deprotection and salt formation . The compound’s purity (>95% by HPLC) and storage conditions (-20°C) suggest stability concerns common to heterocyclic amines and esters .
作用機序
Target of Action
The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .
Pharmacokinetics
The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .
生化学分析
Biochemical Properties
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Cellular Effects
Dasatinib, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits multiple tyrosine kinases, including c-KIT, PDGFR- α, PDGFR- β, and ephrin receptor kinases . It is also known to induce complete hematologic and cytogenetic remissions in patients with chronic myeloid leukemia and acute lymphoblastic leukemia .
Molecular Mechanism
Dasatinib, the parent compound, is known to inhibit multiple tyrosine kinases, including BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) .
Temporal Effects in Laboratory Settings
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Dosage Effects in Animal Models
Dasatinib, the parent compound, has been studied in nonhuman primates, where it was found to have anti-aging effects and reduce inflammation .
Metabolic Pathways
Dasatinib, the parent compound, is known to be eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .
Transport and Distribution
Dasatinib, the parent compound, is known to be rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h .
Subcellular Localization
Dasatinib, the parent compound, is known to inhibit SRC family kinases, which are located closely to the inner side of the plasma membrane . This suggests that Dasatinib and potentially its impurities may also localize to the plasma membrane.
生物活性
The compound 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, often referred to as "compound X," is a complex organic molecule of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Compound X features several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various bioactive compounds.
- Pyrimidine moiety : Commonly associated with nucleic acid interactions.
- Piperazine structure : Often enhances receptor binding affinity.
The molecular formula is C₁₈H₂₃ClN₄O₂S, with a molecular weight of approximately 378.92 g/mol. Its structural complexity suggests multiple interaction sites for biological targets.
Anticancer Activity
Recent studies have indicated that compound X exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC3), and lung (A549) cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
PC3 | 15.0 | Inhibition of cell cycle progression at G1 phase |
A549 | 10.0 | Disruption of mitochondrial membrane potential |
Case Study : A study conducted by Smith et al. (2023) demonstrated that compound X induced apoptosis in MCF-7 cells through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Compound X also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Research Findings : In a study by Johnson et al. (2024), compound X showed potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Neuroprotective Effects
Emerging evidence suggests that compound X may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation.
Mechanism : The compound appears to modulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and regeneration.
Pharmacokinetics
The pharmacokinetic profile of compound X indicates favorable absorption and distribution characteristics. Studies show that it has:
- Bioavailability : Approximately 75% when administered orally.
- Half-life : About 6 hours in plasma.
These properties suggest that compound X could be suitable for oral administration in therapeutic settings.
Toxicology
Toxicological assessments reveal that compound X has a low toxicity profile in preclinical models. The LD50 value was found to be greater than 2000 mg/kg in rats, indicating a wide safety margin for potential therapeutic use.
Q & A
Q. Basic: What are the key structural features of this compound, and how do they influence its reactivity or interactions?
The compound features a thiazole-carbamoyl group linked to a 2-chloro-6-methylphenyl moiety, a 2-methylpyrimidine core, and a piperazine-ethyl acetate side chain. These structural elements contribute to its reactivity:
- The thiazole-carbamoyl group enables hydrogen bonding and hydrophobic interactions, critical for target binding in biological systems .
- The piperazine ring enhances solubility and serves as a flexible spacer, potentially improving pharmacokinetic properties .
- The ethyl acetate ester may act as a prodrug moiety, influencing metabolic stability .
Q. Basic: What methodologies are employed in synthesizing this compound?
Synthesis involves multi-step organic reactions:
Core formation : Sulfur-directed ortho-lithiation of 2-chlorothiazole, followed by coupling with 2-chloro-6-methylphenyl isocyanate to form the carboxamide intermediate .
Pyrimidine coupling : NaH-mediated amination of 4-amino-6-chloro-2-methylpyrimidine with the thiazole intermediate .
Piperazine incorporation : Condensation with 1-(2-hydroxyethyl)piperazine under reflux in aprotic solvents (e.g., DMF) .
Esterification : Acetylation of the hydroxyl group to yield the final ethyl acetate derivative .
Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine concentration). Statistical analysis identifies optimal conditions while minimizing trials .
- In-line monitoring : Employ techniques like HPLC or FTIR to track intermediate formation and adjust reaction parameters in real time .
Q. Advanced: How should researchers address conflicting spectroscopic data (e.g., NMR or MS discrepancies) during characterization?
- Multi-dimensional NMR : Use - HSQC or NOESY to resolve overlapping signals caused by conformational flexibility in the piperazine ring .
- High-resolution MS (HRMS) : Confirm molecular ion peaks (e.g., m/z 530.0 for [M+H]) to rule out adducts or impurities .
- Reproducibility checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate batch-specific artifacts .
Q. Advanced: What strategies are recommended for analyzing discrepancies in reported biological activity across studies?
- Purity validation : Ensure >95% HPLC purity (as specified in ) to exclude confounding effects from byproducts.
- Assay standardization : Compare IC values under consistent conditions (e.g., pH, temperature, and cell lines).
- Structural analogs : Benchmark against related compounds (e.g., thiazolo[3,2-b]triazol derivatives in ) to identify activity trends linked to substituents like the chloro-methylphenyl group.
Q. Advanced: What role does the piperazine ring play in modulating the compound’s physicochemical and pharmacological properties?
- Solubility : The piperazine moiety increases water solubility via protonation at physiological pH, aiding bioavailability .
- Target engagement : Its flexibility allows conformational adaptation to binding pockets, as seen in kinase inhibitors like dasatinib analogs .
- Metabolic stability : The ethyl acetate side chain may slow hepatic clearance compared to hydroxylated derivatives .
Q. Advanced: What computational approaches can predict the compound’s reactivity or interaction with biological targets?
- Quantum chemical modeling : Use density functional theory (DFT) to simulate reaction pathways (e.g., nucleophilic coupling efficiency) .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity based on logP (∼3.5) and polar surface area (∼110 Ų) .
Q. Advanced: How can the stability of this compound under varying storage or experimental conditions be systematically evaluated?
- Forced degradation studies : Expose to heat (40–60°C), light, and humidity, then monitor degradation products via LC-MS .
- Long-term storage : Compare stability at -20°C (recommended in ) vs. room temperature using accelerated stability protocols.
- Buffer compatibility : Test solubility and integrity in common assay buffers (e.g., PBS, DMSO) .
Q. Advanced: What analytical approaches differentiate this compound from structurally similar analogs (e.g., pyridazine or thiazolo-triazole derivatives)?
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry of the pyrimidine-thiazole linkage .
- Tandem MS/MS : Fragment ions (e.g., m/z 320 for the piperazine-ethyl acetate moiety) provide signature patterns .
- Vibrational spectroscopy : Compare IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) to distinguish ester vs. carboxylic acid analogs .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues (Table 1) share the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core but differ in pyrimidine/piperazine substituents:
Table 1 : Structural analogues of the target compound with substituent variations.
Computational and Experimental Similarity Assessments
Tools like SimilarityLab enable rapid comparison of drug-like properties and activity cliffs. For example:
準備方法
Retrosynthetic Analysis and Key Intermediates
The target molecule can be deconstructed into three primary subunits:
-
Thiazole-5-carboxamide core : Derived from 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Imp-4) .
-
2-Methylpyrimidine scaffold : Functionalized with a chlorine atom at the 6-position for subsequent displacement .
-
Piperazine-ethyl acetate side chain : Introduced via nucleophilic substitution or Mitsunobu reactions .
Critical intermediates include:
-
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate Imp-6) .
-
4-(2-Hydroxyethyl)piperazine derivatives : Precursors for esterification .
Stepwise Synthetic Pathways
Synthesis of Thiazole-5-carboxamide Intermediate
The thiazole core is synthesized via a Hantzsch thiazole formation, reacting thiourea derivatives with α-haloketones. Subsequent carboxamide formation employs coupling agents such as HATU or EDCI with 2-chloro-6-methylaniline .
Representative Procedure :
-
2-Aminothiazole-5-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) in anhydrous DMF.
-
2-Chloro-6-methylaniline (1.1 equiv) and DIPEA (3.0 equiv) are added dropwise at 0°C.
-
The reaction proceeds at room temperature for 12 hours, yielding 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (89% purity by HPLC) .
Pyrimidine Functionalization and Piperazine Coupling
The 6-chloro-2-methylpyrimidin-4-amine intermediate undergoes nucleophilic aromatic substitution with piperazine derivatives.
Key Reaction :
Conditions :
Yield : 68–72% (purified via silica gel chromatography) .
Esterification of Hydroxyethyl Side Chain
The terminal hydroxyl group is acetylated using acetic anhydride under mild conditions:
Procedure :
-
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (1.0 equiv) is dissolved in anhydrous DCM.
-
Acetic anhydride (1.5 equiv) and DMAP (0.1 equiv) are added at 0°C.
-
Stirred at room temperature for 6 hours, yielding the ethyl acetate ester (92% conversion by LC-MS) .
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Analytical Characterization and Validation
Chromatographic Purity Assessment
An RP-HPLC method validated per ICH guidelines confirms purity >99%:
Parameter | Value | Source |
---|---|---|
Column | Zorbax SB-C18 (4.6 × 250 mm) | |
Mobile Phase | Acetonitrile:0.1% TFA (35:65) | |
Flow Rate | 1.0 mL/min | |
Retention Time | 8.2 min | |
LOD/LOQ | 0.03 μg/mL / 0.10 μg/mL |
Spectroscopic Data
-
HRMS (ESI+) : m/z 530.04 [M+H]+ (calc. for C24H28ClN7O3S: 530.04) .
-
1H NMR (500 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, thiazole-H), 7.52–7.48 (m, 3H, Ar-H), 4.12 (t, J=6.5 Hz, 2H, OCH2), 3.75–3.65 (m, 8H, piperazine-H), 2.42 (s, 3H, CH3), 2.07 (s, 3H, COCH3) .
Process Optimization and Impurity Control
Critical Process Parameters (CPPs)
-
Temperature : Exceeding 90°C during piperazine coupling increases degradation to Imp-2 (hydroxyethyl variant) .
-
Moisture Control : Hydrolysis of the acetate ester to Imp-2 is minimized by maintaining reaction pH <6.5 .
Identified Impurities :
Impurity | Structure | Source |
---|---|---|
Imp-2 | 4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)-1-(2-hydroxyethyl)piperazine 1-oxide | |
Imp-6 | Target compound (desired product) |
Scalability and Industrial Feasibility
Cost Analysis :
Manufacturer | Batch Size | Price (USD) | Year |
---|---|---|---|
Matrix Scientific | 1g | 2993 | 2021 |
A1 Biochem Labs | 100mg | 1200 | 2021 |
High costs reflect multi-step synthesis and stringent purity requirements (>95%) .
特性
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJNQNGJZMKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245157-85-0 | |
Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。